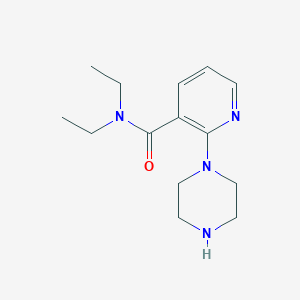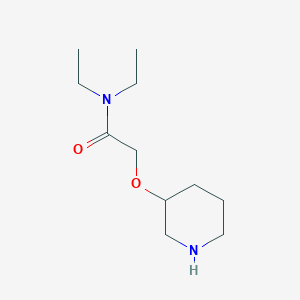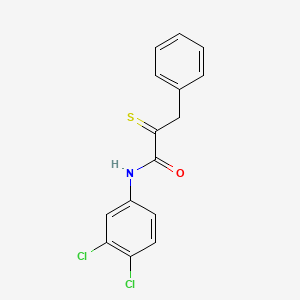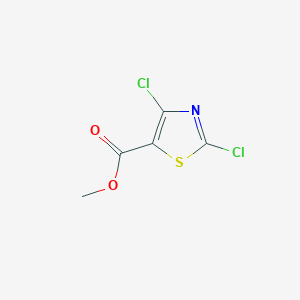![molecular formula C25H28O3 B1371867 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene CAS No. 898757-53-4](/img/structure/B1371867.png)
9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene
Overview
Description
9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene: is an organic compound with the molecular formula C25H28O3 . It is characterized by the presence of an anthracene moiety linked to a 5,5-dimethyl-1,3-dioxane ring through a valeryl chain. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene typically involves the following steps:
Formation of the 5,5-Dimethyl-1,3-dioxane ring: This can be achieved by the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate carbonyl compound under acidic conditions.
Attachment of the Valeryl Chain: The 5,5-dimethyl-1,3-dioxane ring is then reacted with a valeryl chloride in the presence of a base to form the valeryl-substituted dioxane.
Coupling with Anthracene: Finally, the valeryl-substituted dioxane is coupled with anthracene using a Friedel-Crafts acylation reaction, typically employing a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the valeryl chain, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives of the valeryl chain.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
Chemistry:
Fluorescent Probes: Due to its anthracene moiety, the compound exhibits fluorescence, making it useful as a fluorescent probe in analytical chemistry.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure allows it to be explored as a potential scaffold for drug development, particularly in targeting specific biological pathways.
Industry:
Material Science: It is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene is largely dependent on its interaction with molecular targets. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound can interact with various enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
9-Anthracenecarboxylic Acid: Similar in structure but lacks the dioxane ring.
5,5-Dimethyl-1,3-dioxane: Contains the dioxane ring but lacks the anthracene moiety.
Anthraquinone: An oxidized form of anthracene, differing in its functional groups.
Uniqueness: The uniqueness of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene lies in its combined structural features, which confer distinct chemical and physical properties. The presence of both the anthracene and dioxane moieties allows for versatile applications in various fields, from fluorescence-based studies to material science.
Properties
IUPAC Name |
1-anthracen-9-yl-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-25(2)16-27-23(28-17-25)14-8-7-13-22(26)24-20-11-5-3-9-18(20)15-19-10-4-6-12-21(19)24/h3-6,9-12,15,23H,7-8,13-14,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKOHNKSOYERCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646081 | |
| Record name | 1-(Anthracen-9-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-53-4 | |
| Record name | 1-(Anthracen-9-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1371795.png)
![[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1371797.png)

![1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone](/img/structure/B1371803.png)

![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)
